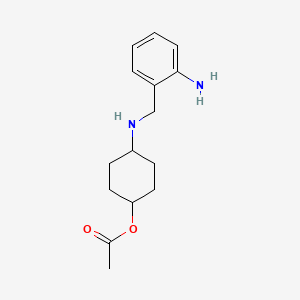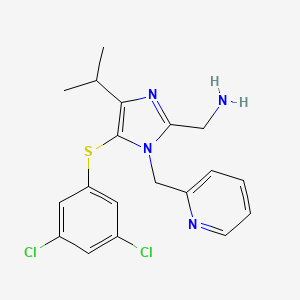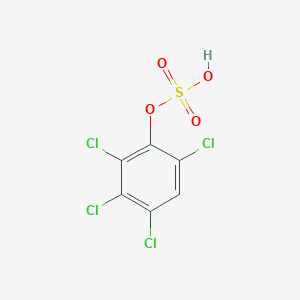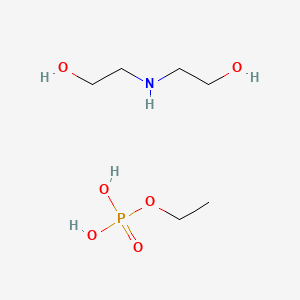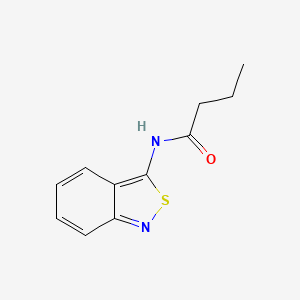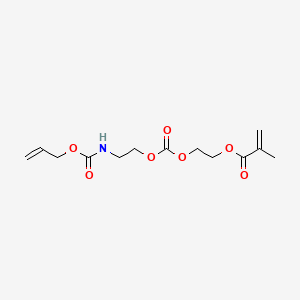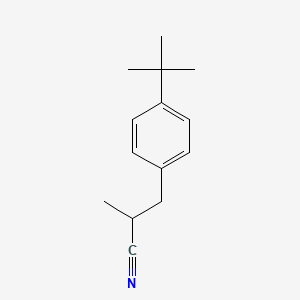
3-(p-tert-Butylphenyl)-2-methylpropiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-tert-Butylphenyl)-2-methylpropiononitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group through a propiononitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile typically involves the alkylation of phenol with isobutene, followed by further reactions to introduce the nitrile group. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce p-tert-butylphenol . This intermediate can then undergo additional reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-tert-Butylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(p-tert-Butylphenyl)-2-methylpropiononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(p-tert-Butylphenyl)-2-methylpropiononitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed study and characterization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tert-butylphenyl derivatives, such as p-tert-butylphenol and its various functionalized forms .
Uniqueness
What sets 3-(p-tert-Butylphenyl)-2-methylpropiononitrile apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness can be leveraged in applications where specific reactivity or stability is required.
Eigenschaften
CAS-Nummer |
93981-80-7 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C14H19N/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9H2,1-4H3 |
InChI-Schlüssel |
IJCFINYXARJUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



